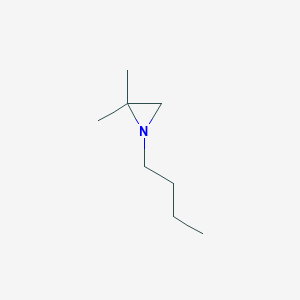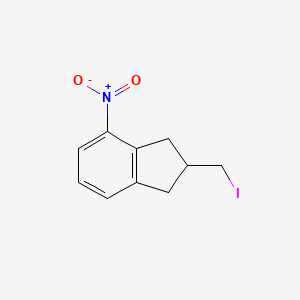
2-(iodomethyl)-4-nitro-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(iodomethyl)-4-nitro-2,3-dihydro-1H-indene is a chemical compound that belongs to the class of organic compounds known as indenes. Indenes are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. The presence of an iodomethyl group and a nitro group on the indene structure makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(iodomethyl)-4-nitro-2,3-dihydro-1H-indene typically involves the iodocyclization of appropriate precursors. One common method involves the reaction of 2-allylphenols with iodine in the presence of a solvent like ethyl acetate. The reaction conditions often include refluxing the mixture for several hours to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvent, temperature, and reaction time are crucial factors in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(iodomethyl)-4-nitro-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide and other nucleophiles.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for the reduction of the nitro group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indenes, while reduction reactions can produce amino derivatives.
Applications De Recherche Scientifique
2-(iodomethyl)-4-nitro-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in biological assays to study its effects on different biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(iodomethyl)-4-nitro-2,3-dihydro-1H-indene involves its interaction with various molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(iodomethyl)-2,3-dihydro-1H-indene: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-nitro-2,3-dihydro-1H-indene: Lacks the iodomethyl group, affecting its reactivity and applications.
2-(bromomethyl)-4-nitro-2,3-dihydro-1H-indene: Similar structure but with a bromomethyl group instead of an iodomethyl group, leading to different reactivity and applications.
Uniqueness
The presence of both the iodomethyl and nitro groups in 2-(iodomethyl)-4-nitro-2,3-dihydro-1H-indene makes it unique compared to other similar compounds. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C10H10INO2 |
|---|---|
Poids moléculaire |
303.10 g/mol |
Nom IUPAC |
2-(iodomethyl)-4-nitro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H10INO2/c11-6-7-4-8-2-1-3-10(12(13)14)9(8)5-7/h1-3,7H,4-6H2 |
Clé InChI |
YBANYQUZZPPHCG-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2=C1C=CC=C2[N+](=O)[O-])CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



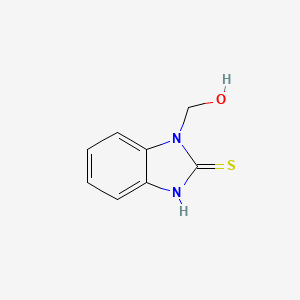
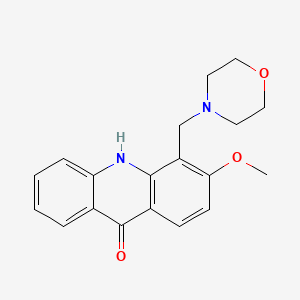
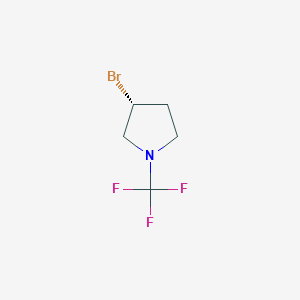
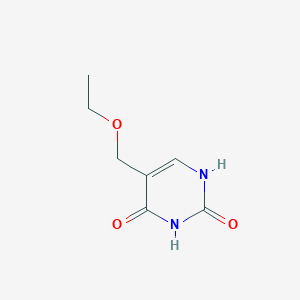
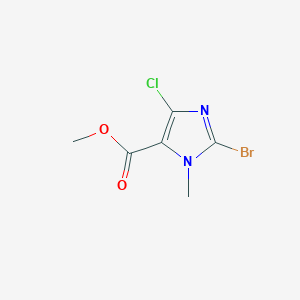
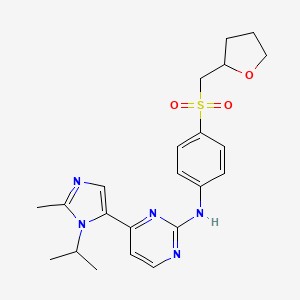
![6-Chlorobenzo[b]thiophene-2-sulfonic acid](/img/structure/B13965627.png)
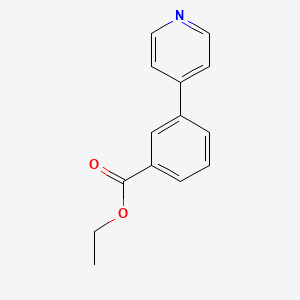

![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13965638.png)

![7-(Bromomethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13965642.png)
